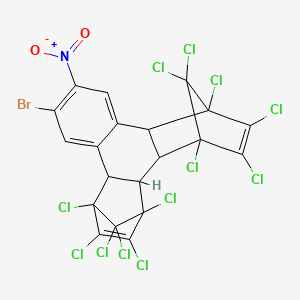
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is a chemical compound with the molecular formula C₁₃H₁₇NO₅S. It belongs to a group of stereoisomers and is a subclass of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tyrosine derivative can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and sulfanyl groups allows for unique interactions with proteins and other biomolecules, influencing processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: A stereoisomer with similar chemical properties but different biological activity.
N-Acetyl-D-tyrosine: A derivative of tyrosine with an acetyl group instead of the sulfanyl group.
D-Tyrosine: The parent amino acid without the additional functional groups.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is unique due to the presence of both the hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Properties
CAS No. |
79617-71-3 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m1/s1 |
InChI Key |
TUHGYAFFOPTRGU-NHSZFOGYSA-N |
Isomeric SMILES |
CC(CS)C(=O)N[C@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
Canonical SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
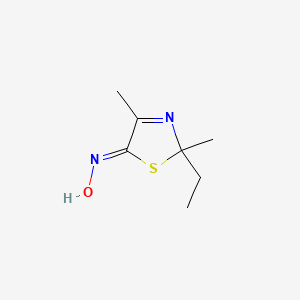
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
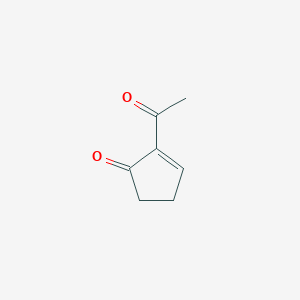
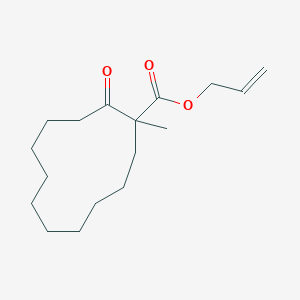
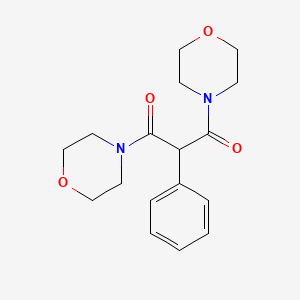
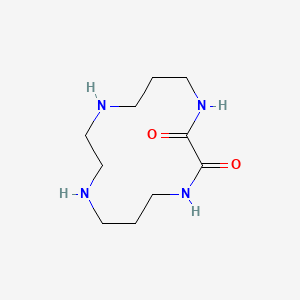
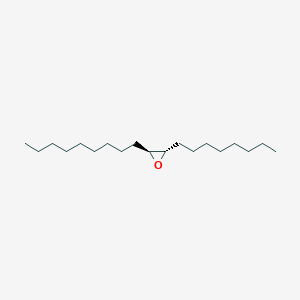

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
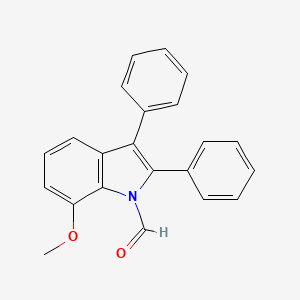
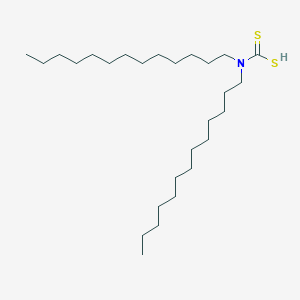
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
